4(3H)-Quinazolinone, 3-methyl- is a heterocyclic organic compound with the molecular formula C₉H₈N₂O and a molecular weight of approximately 160.17 g/mol. It features a quinazolinone core structure, characterized by a fused benzene and pyrimidine ring system, with a methyl group attached at the 3-position. This compound is also known by several alternative names, including 3-Methyl-4-quinazolinone and Quinazolin-4-one, 3-methyl .
The compound is recognized for its diverse biological activities and potential applications in medicinal chemistry.
This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Key activities include:
Several methods have been developed for synthesizing 4(3H)-quinazolinone, 3-methyl-. Common approaches include:
4(3H)-Quinazolinone, 3-methyl- has several applications across various fields:
Interaction studies involving 4(3H)-quinazolinone, 3-methyl- have focused on its binding affinities and mechanisms of action. Notable findings include:
These interactions suggest that further studies could elucidate its potential therapeutic mechanisms.
Several compounds share structural similarities with 4(3H)-quinazolinone, 3-methyl-, each exhibiting unique biological properties. Here are some notable examples:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| 4(3H)-Quinazolinone | Core quinazolinone | Antibacterial and anticancer activity |
| 6-Nitro-4(3H)-quinazolinone | Nitro-substituted | Enhanced antibacterial properties |
| 2-Aminoquinazoline | Amino-substituted | Antiviral activity |
| Benzothiazole derivatives | Heterocyclic | Antimicrobial and anti-inflammatory |
These comparisons highlight the unique position of 4(3H)-quinazolinone, 3-methyl- within the broader context of quinazolinone derivatives and their diverse applications in medicinal chemistry.
The Niementowski reaction remains the cornerstone of classical synthesis for 4(3H)-quinazolinones. First reported in 1895, this method involves the cyclocondensation of anthranilic acid derivatives with formamide or its analogs under thermal conditions. For 3-methyl derivatives, anthranilic acid reacts with methyl-substituted amides or formamide at elevated temperatures (120–200°C) to yield the target scaffold. For example, heating anthranilic acid with N-methylformamide at 170°C for 10 minutes under microwave irradiation produces 3-methyl-4(3H)-quinazolinone in 85% yield. The mechanism proceeds through intermediate benzoxazin-4-one formation, followed by nucleophilic attack by the methylamine group (Scheme 1).
A modified Niementowski approach utilizes isatoic anhydride as a starting material. When reacted with methylamine, the anhydride ring opens to form an intermediate that cyclizes under basic conditions (e.g., Na₂CO₃) to yield 3-methyl-4(3H)-quinazolinone. This method avoids the high temperatures of traditional protocols, achieving yields up to 92% in refluxing ethanol.
Table 1: Classical Condensation Methods for 3-Methyl-4(3H)-Quinazolinone
| Starting Material | Reagent/Conditions | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Anthranilic acid | N-Methylformamide, MWI | 170 | 85 |
| Isatoic anhydride | Methylamine, Na₂CO₃, EtOH | Reflux | 92 |
| 2-Aminobenzonitrile | Formic acid, H₂SO₄ | 120 | 78 |
Base-mediated cyclocondensation strategies exploit the activation of carbonyl groups to facilitate ring closure. Khosropour et al. demonstrated that ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) act as dual solvents and bases, enabling room-temperature synthesis of 3-methyl-4(3H)-quinazolinones. Anthranilamide derivatives treated with methyl chloroformate in [BMIM]Br undergo cyclization within 40 minutes, achieving yields of 89–94%. The ionic liquid enhances reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions.
Solid-supported bases like potassium fluoride on alumina (KF/Al₂O₃) further improve selectivity. In a representative procedure, 2-nitrobenzamide reacts with methylamine in the presence of KF/Al₂O₃ under microwave irradiation, yielding 3-methyl-4(3H)-quinazolinone via nitro group reduction and subsequent cyclization. This method eliminates aqueous workup steps, reducing waste generation.
Transition metal-catalyzed methods for 3-methyl-4(3H)-quinazolinone synthesis are not extensively detailed in the provided literature. Existing reports emphasize classical and microwave-assisted routes, with limited examples of metal-mediated pathways. However, palladium-catalyzed cross-coupling reactions could theoretically functionalize preformed quinazolinone cores, though such approaches remain underexplored for 3-methyl derivatives. Future research may leverage catalysts like Pd(OAc)₂ or CuI to introduce substituents at the C2 position, enhancing structural diversity.
Microwave irradiation (MWI) has revolutionized quinazolinone synthesis by reducing reaction times from hours to minutes. Desai and Desai compared conventional and MWI methods for 3-methyl-4(3H)-quinazolinone, demonstrating a 10-fold reduction in time (from 24 hours to 10 minutes) and a 20% increase in yield (from 65% to 85%). The enhanced efficiency arises from rapid, uniform heating, which accelerates intermediate formation and minimizes side reactions.
Table 2: Microwave vs. Conventional Synthesis of 3-Methyl-4(3H)-Quinazolinone
| Method | Time | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional | 24 hours | 65 | 200 (oil bath) |
| MWI | 10 minutes | 85 | 200 (microwave) |
Solvent-free MWI protocols using montmorillonite K-10 as a catalyst further enhance sustainability. Anthranilic acid and N-methylacetamide adsorbed onto the clay surface react within 5 minutes under MWI (200 W), yielding 88% product without requiring purification. This approach aligns with green chemistry principles by eliminating toxic solvents and enabling catalyst reuse.
The antibacterial activity of 3-methyl-4(3H)-quinazolinone derivatives is significantly influenced by strategic substituent placement throughout the molecular framework [1] [2] [3]. Structure-activity relationship studies have demonstrated that halogen substitutions at positions 6 and 8 of the quinazolinone ring substantially enhance antibacterial potency, particularly against gram-positive bacterial strains [4] [21] [22]. The introduction of electron-withdrawing groups such as chlorine or fluorine at these positions creates favorable interactions with bacterial target proteins, resulting in improved minimum inhibitory concentration values [4] [25].
Substituent engineering at the 2-position has proven critical for optimizing antibacterial activity profiles [1] [2]. Research findings indicate that incorporation of aromatic substituents bearing carboxylic acid functionalities at the 2-position enhances activity against gram-negative bacteria, with compounds exhibiting minimum inhibitory concentration values ranging from 32 to 512 micrograms per milliliter against Salmonella enteritidis [21]. The presence of nitro or bromine substitutions on phenyl rings attached to the quinazolinone core further improves antibacterial spectrum, with nitro-substituted derivatives demonstrating superior activity compared to their bromine-containing counterparts [21] [22].
| Compound Structure | Bacterial Target | Minimum Inhibitory Concentration (μg/mL) | Reference |
|---|---|---|---|
| 6,8-Diiodo-3-sulfonamide-quinazolinone | Staphylococcus aureus | 16-32 | [4] |
| 3-Methyl-2-phenyl-quinazolinone | Escherichia coli | 128 | [22] |
| 3-Methyl-6-chloro-quinazolinone | Pseudomonas aeruginosa | 32 | [21] |
| 3-Methyl-2-carboxyphenyl-quinazolinone | Bacillus subtilis | 64 | [22] |